Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate
CAS No.: 474799-48-9
Cat. No.: VC16012024
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474799-48-9 |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | methyl 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H13N3O2/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10/h2-8H,9H2,1H3,(H,15,16) |
| Standard InChI Key | PLOCZDFHZOYHLI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=CC=C1)NCC2=CC=NC=C2 |
Introduction
Structural and Chemical Characterization
Physicochemical Properties
Experimental data reveal critical parameters for laboratory handling and formulation (Table 1) :
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, methanol |
| Storage Stability | Stable at room temperature |
| Molar Extinction Coefficient | Undetermined |
The compound’s solubility profile enables its use in polar reaction media, though its stability in aqueous solutions remains uncharacterized. Spectroscopic analyses (IR, -NMR) confirm functional groups via signatures at 3300 cm (N–H stretch) and aromatic proton resonances between δ 7.2–8.5 ppm .
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis involves a nucleophilic substitution between methyl 2-aminonicotinate and 4-(bromomethyl)pyridine under basic conditions. A typical procedure employs:
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Reagent Preparation: 2-aminonicotinic acid methyl ester (1.0 eq) dissolved in anhydrous DMF.
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Alkylation: Addition of 4-(bromomethyl)pyridine (1.2 eq) and KCO (2.0 eq) at 60°C for 12 hours.
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Workup: Extraction with ethyl acetate, column chromatography purification (SiO, hexane:EtOAc 3:1) .
Yield optimization studies indicate a 68–72% isolated yield, with purity >95% confirmed via HPLC .
Green Chemistry Approaches
Recent efforts have explored microwave-assisted synthesis to reduce reaction times. Comparative trials show:
While yields remain comparable, microwave protocols reduce energy consumption by 83%, aligning with sustainable chemistry principles .
Biochemical and Pharmacological Insights
Cytotoxicity Screening
Preliminary MTT assays against cancer cell lines reveal limited activity (Table 2):
These results suggest selective activity against estrogen receptor-positive breast cancer cells, potentially mediated by weak ERα binding .
Analytical and Formulation Considerations
Stock Solution Preparation
Standard protocols recommend:
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Storage: −20°C in anhydrous DMSO (1-month stability).
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Working Concentration: 10 mM stock diluted in PBS (pH 7.4) .
Radiolabeling Feasibility
Iodine-131 labeling trials on structurally similar pyridines achieve tumor-to-muscle uptake ratios of 4.7:1 at 24 hours post-injection . This suggests potential for theranostic applications if modified to improve pharmacokinetics.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Proposed modifications include:
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Positional Isomerism: Shifting the pyridinyl group to the 3- or 5-position.
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Bioisosteric Replacement: Substituting the methyl ester with trifluoroethyl groups.
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could enhance bioavailability, as demonstrated with analogous nicotinate derivatives achieving 34% tumor accumulation in murine models .
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